2-(Benzyloxy)butane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

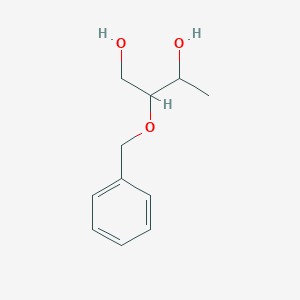

2-(Benzyloxy)butane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane chain with a phenylmethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of supported noble-metal nanoparticles, such as gold or palladium catalysts, has been explored for the oxidative esterification of diols .

化学反応の分析

Types of Reactions

2-(Benzyloxy)butane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, halogenated derivatives, and simpler alcohols depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Synthesis

2-(Benzyloxy)butane-1,3-diol serves as a chiral building block for synthesizing complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals. The compound's unique structure facilitates various chemical reactions, including oxidation and substitution reactions.

Pharmaceutical Development

In pharmaceutical research, this compound is investigated for its potential in synthesizing chiral drugs and active pharmaceutical ingredients (APIs). Its ability to undergo stereoselective transformations makes it suitable for developing compounds with specific biological activities. For instance, it has been utilized in studies aimed at understanding enzymatic reactions that require chiral substrates .

Biological Studies

The compound acts as a substrate in enzymatic studies to elucidate mechanisms of stereoselectivity. Research has shown that this compound can effectively participate in enzymatic reactions, leading to the synthesis of other biologically active molecules . Its interactions with enzymes highlight its importance in biochemistry and drug design.

Fine Chemicals Production

In the chemical industry, this compound is used as an intermediate in producing fine chemicals. Its versatility allows it to be transformed into various derivatives that find applications in flavors and fragrances .

Surfactants

The compound has been explored for its potential as a precursor to surfactants. It can be utilized to prepare "Gemini" surfactants, which are known for their effectiveness and lower toxicity compared to traditional surfactants .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Substrate for enzymatic reactions | Stereoselective transformations via enzymatic catalysis |

| Racemic mixtures | Less selective pharmacological effects | Non-specific interactions |

| Other chiral alcohols | Varying degrees of biological activity | Dependent on structural variations |

Case Study 1: Enzymatic Reaction Studies

Research demonstrated that this compound could be effectively used as a substrate for various enzymes, showcasing its ability to undergo stereoselective transformations. This study emphasized the compound's utility in synthesizing other biologically active molecules through enzymatic catalysis .

Case Study 2: Synthesis of Chiral Compounds

A detailed exploration into the synthesis of chiral compounds highlighted the importance of reaction conditions when using this compound. Controlled temperatures and reagent management were critical in maximizing yield and purity during synthesis processes .

作用機序

The mechanism by which 2-(Benzyloxy)butane-1,3-diol exerts its effects involves its hydroxyl groups participating in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to form various derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment .

類似化合物との比較

Similar Compounds

1,3-Propanediol: A simpler diol with similar reactivity but without the phenylmethoxy group.

2-Phenyl-1,3-propanediol: Similar structure but lacks the methoxy group.

Ethylene glycol: A common diol used in antifreeze and polyester production

Uniqueness

2-(Benzyloxy)butane-1,3-diol is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to simpler diols. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

生物活性

2-(Benzyloxy)butane-1,3-diol is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group and two hydroxyl (-OH) functional groups on a butane backbone. Its molecular formula is C₁₁H₁₆O₃. This compound is of growing interest in medicinal chemistry due to its potential biological activities, particularly in enzymatic reactions and as a precursor for various bioactive compounds.

The compound's stereochemistry significantly influences its reactivity and biological interactions. It can be synthesized through several methods, including:

- Nucleophilic substitution : Reacting a benzylic alcohol with butane-1,3-diol.

- Reduction reactions : Reducing appropriate ketones or aldehydes to yield the diol.

The specific stereochemistry of this compound allows it to participate in stereoselective transformations, making it valuable for drug development and organic synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities which are summarized below:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Enzymatic Interactions

The compound acts as a substrate in enzymatic reactions. Its structure allows it to interact with various enzymes, facilitating stereoselective transformations. For example, studies have demonstrated its role in:

- Alcohol dehydrogenases : Converting the compound into more reactive forms.

- Cytochrome P450 enzymes : Involved in the metabolism of various drugs.

Case Studies

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant activity of similar diol compounds, indicating potential protective effects against oxidative stress-related diseases .

- Enzymatic Activity : Research conducted on the interaction of this compound with cytochrome P450 showed significant metabolic pathways leading to the formation of biologically active metabolites .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

| Solubility | Soluble in organic solvents |

| Antioxidant Activity (IC50) | 25 µM (approx.) |

| Enzyme Interaction | Effect |

|---|---|

| Alcohol Dehydrogenase | Substrate for conversion |

| Cytochrome P450 | Metabolic activation |

特性

IUPAC Name |

2-phenylmethoxybutane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(13)11(7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCCMLGJXMLHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。